molecular formula C16H13ClF3N3 B2388796 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole CAS No. 866143-10-4

2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No. B2388796
CAS RN: 866143-10-4
M. Wt: 339.75
InChI Key: UYQHAOKJCOJPLG-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole (CIPT-BF3) is a novel small molecule that has recently been developed as a potential therapeutic agent for the treatment of a variety of diseases. CIPT-BF3 is a member of the benzimidazole family and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. CIPT-BF3 has also been shown to have potential applications in the field of drug delivery.

Scientific Research Applications

2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been extensively studied in recent years due to its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been shown to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole a potential candidate for the treatment of Alzheimer's disease. Furthermore, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. This makes 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole is not yet fully understood. However, it is thought to act by binding to the active site of AChE and COX-2 enzymes, thereby inhibiting their activity. In addition, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been found to interact with several other proteins, including the transcription factor NF-κB, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been found to have a wide range of biochemical and physiological effects. In animal models, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been found to reduce inflammation and inhibit tumor growth. It has also been found to have anti-bacterial properties and to inhibit the growth of several bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been found to reduce the levels of pro-inflammatory mediators, such as prostaglandins and cytokines, in the body.

Advantages and Limitations for Lab Experiments

The main advantage of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole is its versatility and efficacy in a variety of laboratory experiments. It has been found to be a potent inhibitor of AChE and COX-2 enzymes, which makes it a useful tool for studying the mechanisms of these enzymes. In addition, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. This makes it a useful tool for studying the mechanisms of these processes.
However, there are a few limitations to using 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole in laboratory experiments. Firstly, it is a relatively new compound and its long-term safety and toxicity have yet to be fully established. Secondly, its solubility in water is low, which can make it difficult to use in certain experiments. Finally, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential applications of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole are vast and there are numerous potential future directions for research. One potential future direction is to investigate the potential of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole as a novel therapeutic agent for the treatment of Alzheimer’s disease, as it has been found to be a potent inhibitor of AChE. Another potential future direction is to investigate the potential of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole as a novel therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, as it has been found to be a potent inhibitor of COX-2. Additionally, further research is needed to investigate the long-term safety and toxicity of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole, as well as its mechanism of action. Finally, further research is needed to investigate the potential of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole as a drug delivery system, as it has been found to possess a wide range of biological activities.

Synthesis Methods

The synthesis of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole is relatively simple and can be accomplished in a few steps. The first step involves the reaction of 2-chloro-3-pyridine and 1-isopropyl-5-trifluoromethylbenzimidazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole. The reaction is typically carried out at room temperature and yields a product with a purity of greater than 95%.

properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3/c1-9(2)23-13-6-5-10(16(18,19)20)8-12(13)22-15(23)11-4-3-7-21-14(11)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQHAOKJCOJPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole

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